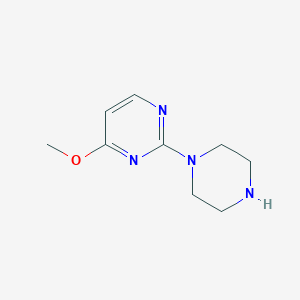

4-Methoxy-2-(piperazin-1-yl)pyrimidine

Description

4-Methoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the C4 position and a piperazine moiety at the C2 position. Its molecular formula is C₉H₁₄N₄O, with applications in drug discovery, particularly as a kinase inhibitor scaffold or as a building block for bioactive molecules .

Properties

IUPAC Name |

4-methoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNRWWIRIZDKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467226 | |

| Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-88-5 | |

| Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with piperazine under specific conditions. One common method includes:

Starting Materials: 4-methoxypyrimidine and piperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.

Procedure: The 4-methoxypyrimidine is dissolved in the solvent, and piperazine is added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Methoxy-2-(piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activities.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Methoxy-2-(piperazin-1-yl)pyrimidine can be compared to related pyrimidine derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Pyrimidine-Piperazine Derivatives

Key Comparisons

Synthetic Accessibility :

- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine is synthesized in 96% yield via nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with excess piperazine in THF/water . In contrast, this compound requires anhydrous conditions (argon atmosphere) for synthesis, with yields dependent on the reactivity of the chloro-pyrimidine precursor .

Biological Activity: CDK9 Inhibition: Derivatives like 12j (C5-carbonitrile, m-1-(piperazin-1-yl)ethanone) exhibit low nanomolar potency (IC₅₀ < 10 nM) and improved selectivity over CDK2, attributed to the bulky substituent accommodating the CDK9 binding pocket . The methoxy group in this compound may lack analogous steric bulk, reducing kinase selectivity. Antimicrobial Potential: Sulfonamide derivatives (e.g., 5-(piperazin-1-yl)sulfonyl-pyrimidine-2,4-dione) show computational predictions of high membrane permeability, correlating with observed antimicrobial activity .

Physicochemical Properties: Solubility: The hydrochloride salt of 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine exhibits enhanced aqueous solubility (244.72 g/mol) compared to the non-salt parent compound, critical for bioavailability . Lipophilicity: Computational studies (DFT/B3LYP) on sulfonamide-pyrimidine hybrids (e.g., compound I in ) predict higher logP values (~2.5) than this compound, suggesting improved blood-brain barrier penetration .

Structural Modifications and SAR: C5 Substitution: Adding electron-withdrawing groups (e.g., -CN, -SO₂) at C5 enhances target affinity (e.g., CDK9 inhibition in 12j) but may reduce metabolic stability .

Contradictions and Limitations

- reports 38% yield for compound 3 (chloroacetylindole derivative), contrasting with the 96% yield for 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine, highlighting substituent-dependent reactivity .

- While piperazine derivatives generally improve solubility, excessive bulk (e.g., 1-(piperazin-1-yl)ethanone in 12l) can reduce potency, as seen in CDK9 inhibitors .

Biological Activity

4-Methoxy-2-(piperazin-1-yl)pyrimidine, a heterocyclic organic compound, has garnered attention in medicinal chemistry due to its structural features and biological activities. Characterized by a pyrimidine ring substituted with a methoxy group and a piperazine moiety, this compound exhibits significant potential as an acetylcholinesterase inhibitor, making it a candidate for treating neurodegenerative diseases, particularly Alzheimer's disease.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.24 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Acetylcholinesterase Inhibition

Research indicates that this compound acts as a competitive inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially alleviating symptoms associated with Alzheimer's disease.

Table 1: Acetylcholinesterase Inhibition Activity

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| This compound | 10.5 | Competitive Inhibition |

| Donepezil | 0.5 | Competitive Inhibition |

| Rivastigmine | 1.0 | Non-competitive Inhibition |

The IC50 value for this compound suggests moderate potency compared to established AChE inhibitors like donepezil and rivastigmine .

Neuroprotective Effects

In addition to AChE inhibition, studies have suggested that derivatives of this compound may exhibit neuroprotective effects. Molecular docking studies have shown favorable binding interactions with various receptors involved in neuroprotection, indicating its potential as a therapeutic agent in neurodegenerative conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound selectively inhibits AChE activity. For instance, one study reported that the compound showed significant inhibition at concentrations ranging from 5 to 20 µM, with optimal activity observed at around 10 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine ring or methoxy group can enhance the biological activity of the compound. For example, introducing additional substituents on the piperazine moiety has been shown to improve AChE inhibition significantly .

Table 2: Structural Modifications and Biological Activity

| Modification | Activity Change | Notes |

|---|---|---|

| Additional methyl group on piperazine | Increased AChE inhibition | Enhanced lipophilicity |

| Hydroxyl substitution on methoxy group | Decreased activity | Reduced binding affinity |

Potential Applications

Given its biological activity, this compound is being explored for various applications:

- Neuropharmacology : As a potential treatment for Alzheimer's disease due to its AChE inhibitory properties.

- Drug Development : Serving as a scaffold for developing new analogs targeting neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.